2-((4-羟基-3,5-二甲氧基苯基)亚甲基)茚满-1,3-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

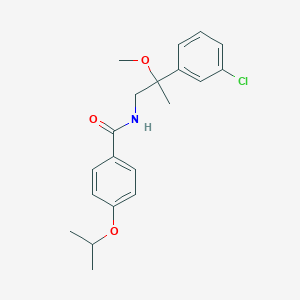

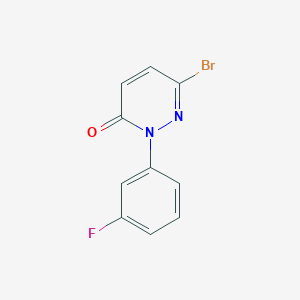

“2-((4-Hydroxy-3,5-dimethoxyphenyl)methylene)indane-1,3-dione” is a chemical compound with the molecular formula C18H14O5 and a molecular weight of 310.305 . It is not intended for human or veterinary use but is available for research purposes.

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the precursor 1 is synthesized by the reaction of 4-hydroxy-3,5-dimethoxybenzaldehyde and thiosemicarbazide in the presence of glacial acetic acid as the catalyst . Another method involves the self-condensation of indane-1,3-dione in basic conditions (triethylamine, sodium acetate, sodium hydride), or in acidic conditions (sulfuric acid) .Molecular Structure Analysis

The molecular structure of “2-((4-Hydroxy-3,5-dimethoxyphenyl)methylene)indane-1,3-dione” can be determined by various spectroscopic techniques such as FT-IR, 1H-NMR, 13C-NMR, and mass spectral data .Chemical Reactions Analysis

The Thia-Michael addition of 2-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]hydrazine-1-carbothioamide with maleic anhydride results in the formation of the title compound .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-((4-Hydroxy-3,5-dimethoxyphenyl)methylene)indane-1,3-dione” include a molecular formula of C18H14O5, a molecular weight of 310.305 , and a PSA of 72.83000 and LogP of 2.87200 .作用机制

The exact mechanism of action of 2-((4-Hydroxy-3,5-dimethoxyphenyl)methylene)indane-1,3-dione is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell growth, survival, and inflammation. 2-((4-Hydroxy-3,5-dimethoxyphenyl)methylene)indane-1,3-dione has been found to inhibit the activity of several key enzymes such as topoisomerase II and COX-2, which are involved in DNA replication and inflammation, respectively.

Biochemical and Physiological Effects:

2-((4-Hydroxy-3,5-dimethoxyphenyl)methylene)indane-1,3-dione has been found to exhibit a wide range of biochemical and physiological effects, including:

1. Induction of Cell Cycle Arrest: 2-((4-Hydroxy-3,5-dimethoxyphenyl)methylene)indane-1,3-dione has been found to induce cell cycle arrest in cancer cells by inhibiting the activity of cyclin-dependent kinases.

2. Induction of Apoptosis: 2-((4-Hydroxy-3,5-dimethoxyphenyl)methylene)indane-1,3-dione has been found to induce apoptosis in cancer cells by activating the caspase cascade.

3. Inhibition of Inflammation: 2-((4-Hydroxy-3,5-dimethoxyphenyl)methylene)indane-1,3-dione has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.

4. Inhibition of Angiogenesis: 2-((4-Hydroxy-3,5-dimethoxyphenyl)methylene)indane-1,3-dione has been found to inhibit the formation of new blood vessels, which is a critical step in tumor growth and metastasis.

实验室实验的优点和局限性

2-((4-Hydroxy-3,5-dimethoxyphenyl)methylene)indane-1,3-dione has several advantages and limitations for lab experiments. Some of the advantages include:

1. Potent Antitumor Activity: 2-((4-Hydroxy-3,5-dimethoxyphenyl)methylene)indane-1,3-dione exhibits potent antitumor activity against a variety of cancer cell lines, making it a promising candidate for cancer therapy.

2. Broad Spectrum of

生物活性

2-((4-Hydroxy-3,5-dimethoxyphenyl)methylene)indane-1,3-dione exhibits a broad spectrum of biological activity, including anti-inflammatory and antioxidant effects, making it a potential candidate for the treatment of a wide range of diseases.

Some of the limitations of 2-((4-Hydroxy-3,5-dimethoxyphenyl)methylene)indane-1,3-dione for lab experiments include:

1. Limited Availability: 2-((4-Hydroxy-3,5-dimethoxyphenyl)methylene)indane-1,3-dione is a synthetic compound that is not readily available, which can limit its use in lab experiments.

2. Lack of Clinical Data: There is a lack of clinical data on the safety and efficacy of 2-((4-Hydroxy-3,5-dimethoxyphenyl)methylene)indane-1,3-dione in humans, which can limit its potential as a therapeutic agent.

未来方向

There are several future directions for the research on 2-((4-Hydroxy-3,5-dimethoxyphenyl)methylene)indane-1,3-dione. Some of these include:

1. Development of Novel Derivatives: The synthesis of novel derivatives of 2-((4-Hydroxy-3,5-dimethoxyphenyl)methylene)indane-1,3-dione with improved potency and selectivity could lead to the development of more effective therapeutic agents.

2. Clinical Trials: Clinical trials are needed to evaluate the safety and efficacy of 2-((4-Hydroxy-3,5-dimethoxyphenyl)methylene)indane-1,3-dione in humans.

3. Mechanistic Studies: Further mechanistic studies are needed to elucidate the exact mechanism of action of 2-((4-Hydroxy-3,5-dimethoxyphenyl)methylene)indane-1,3-dione and its potential targets.

4. Combination Therapy: The use of 2-((4-Hydroxy-3,5-dimethoxyphenyl)methylene)indane-1,3-dione in combination with other therapeutic agents could enhance its efficacy and reduce potential side effects.

Conclusion:

In conclusion, 2-((4-Hydroxy-3,5-dimethoxyphenyl)methylene)indane-1,3-dione is a promising synthetic compound that exhibits a broad spectrum of biological activity, including antitumor, anti-inflammatory, and antioxidant effects. The compound has potential therapeutic applications in the treatment of various diseases, including cancer and inflammatory disorders. Further research is needed to fully understand the mechanism of action of 2-((4-Hydroxy-3,5-dimethoxyphenyl)methylene)indane-1,3-dione and its potential as a therapeutic agent.

合成方法

The synthesis of 2-((4-Hydroxy-3,5-dimethoxyphenyl)methylene)indane-1,3-dione involves the reaction of 4-hydroxy-3,5-dimethoxybenzaldehyde with indane-1,3-dione in the presence of a suitable catalyst. The reaction proceeds through a condensation reaction to form the desired product. The purity and yield of the product can be improved by using appropriate purification techniques such as column chromatography.

科学研究应用

药物化学与药物设计

茚满-1,3-二酮衍生物因其与茚满酮的结构相似性而在药物化学领域引起了极大的兴趣。 值得注意的例子包括用于治疗阿尔茨海默病的多奈哌齐和用于治疗艾滋病的依地维林 。研究人员正在继续探索新型基于茚满-1,3-二酮的化合物用于治疗应用。

抗氧化特性

标题化合物已通过DPPH自由基清除试验筛选其体外抗氧化特性。 此评估提供了有关其潜在健康益处的宝贵见解 .

有机电子和光聚合

茚满-1,3-二酮在染料的设计中用作电子受体,这些染料用于太阳能电池,以及用于聚合的光引发剂。 其独特的结构有助于开发用于电子器件和光聚合过程的高效材料 .

光学传感和非线性光学 (NLO) 应用

研究人员已经探索了基于茚满-1,3-二酮的结构作为生色团用于NLO 应用。 这些化合物表现出有趣的光学特性,使其成为光学传感器和非线性光学材料等设备的宝贵材料 .

化学修饰和多米诺反应

茚满-1,3-二酮是各种化学反应中通用的构建块。 在酸性条件下脱水可以将其转化为相关衍生物,扩展其合成用途 .

天然产物化学

茚满-1,3-二酮与茚满酮在结构上相似,茚满酮存在于多种天然产物中。 研究人员从海洋蓝藻等来源中分离出茚满酮衍生物,进一步强调了这种支架的重要性 .

生物传感和生物成像

虽然文献中没有明确提及,但茚满-1,3-二酮的独特特性表明它在生物传感和生物成像中具有潜在的应用。进一步的研究可以探索它在这些领域中的应用。

总之,茚满-1,3-二酮的多功能性跨越了从药物设计到材料科学的各个领域。它引人入胜的特性继续激发科学研究,使其成为全球研究人员的迷人研究对象。 🌐🔬 .

属性

IUPAC Name |

2-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]indene-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O5/c1-22-14-8-10(9-15(23-2)18(14)21)7-13-16(19)11-5-3-4-6-12(11)17(13)20/h3-9,21H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSMKJFXGYOOPLV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C=C2C(=O)C3=CC=CC=C3C2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-pentyl-2-propyl-1H-benzo[d]imidazole hydrochloride](/img/structure/B2389155.png)

![N-{5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B2389156.png)

![Benzoic acid, 5-[[[(2S)-3-[4-(aminocarbonyl)-2,6-dimethylphenyl]-2-[[(1,1-dimethylethoxy)carbonyl]amino]-1-oxopropyl][(1S)-1-(5-phenyl-1H-imidazol-2-yl)ethyl]amino]methyl]-2-methoxy-, methyl ester](/img/structure/B2389158.png)

![9-(4-methoxyphenyl)-1-methyl-3-nonyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2389162.png)

![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-4-methylbenzamide](/img/structure/B2389166.png)

![2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenylacetamide](/img/structure/B2389168.png)